molecular formula C11H18O2 B13209246 2'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]

2'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]

Cat. No.: B13209246
M. Wt: 182.26 g/mol
InChI Key: SROARCHAWKJXIT-UHFFFAOYSA-N
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Description

2’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] is a complex organic compound with the molecular formula C₁₁H₁₈O₂. This compound is characterized by its unique spirocyclic structure, which includes a bicyclo[5.1.0]octane ring system fused with an oxolane ring. The presence of a methyl group at the 2’ position adds to its distinct chemical properties.

Preparation Methods

The synthesis of 2’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] typically involves multiple steps, including the formation of the bicyclo[5.1.0]octane core and subsequent spirocyclization with an oxolane ring. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

2’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.

    Industry: It can be utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in enzyme activity, receptor binding, or alterations in cellular signaling pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

2’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] can be compared with other spirocyclic compounds, such as:

  • Spiro[cyclohexane-1,3’-oxolane]
  • Spiro[cyclopentane-1,3’-oxolane]
  • Spiro[bicyclo[4.1.0]heptane-3,3’-oxolane]

These compounds share similar spirocyclic structures but differ in the size and composition of their ring systems. The uniqueness of 2’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] lies in its specific bicyclo[5.1.0]octane core and the presence of a methyl group at the 2’ position, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

2'-methylspiro[3-oxabicyclo[5.1.0]octane-4,3'-oxolane]

InChI

InChI=1S/C11H18O2/c1-8-11(4-5-12-8)3-2-9-6-10(9)7-13-11/h8-10H,2-7H2,1H3

InChI Key

SROARCHAWKJXIT-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CCC3CC3CO2)CCO1

Origin of Product

United States

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